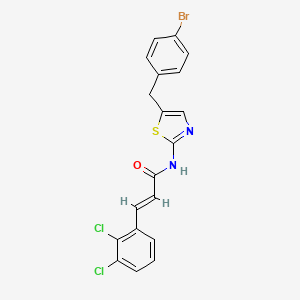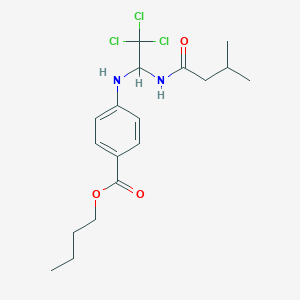
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a bromobenzyl group, and a dichlorophenyl acrylamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with 2,3-dichlorophenylacrylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and other functional groups. These interactions can lead to modulation of biological pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide: Similar structure with a chlorine atom instead of bromine.
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
304895-91-8 |
|---|---|
Fórmula molecular |
C19H13BrCl2N2OS |
Peso molecular |
468.2 g/mol |
Nombre IUPAC |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,3-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H13BrCl2N2OS/c20-14-7-4-12(5-8-14)10-15-11-23-19(26-15)24-17(25)9-6-13-2-1-3-16(21)18(13)22/h1-9,11H,10H2,(H,23,24,25)/b9-6+ |
Clave InChI |
KEAZBXHHIRKNOW-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971545.png)
![N'~1~,N'~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide](/img/structure/B11971549.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11971550.png)
![3-(2-ethoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971551.png)


![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11971576.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11971583.png)
![6-bromo-2-{(2Z)-2-[(5-chlorofuran-2-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11971589.png)

![[(3Z)-3-(6-(Methoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11971597.png)
![2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11971621.png)
